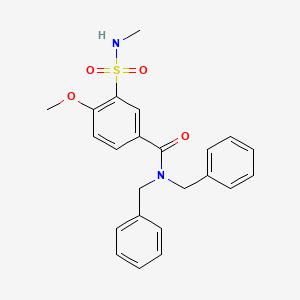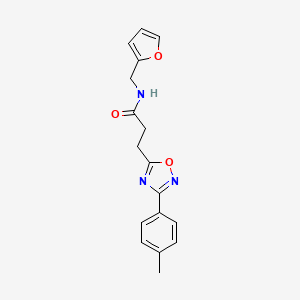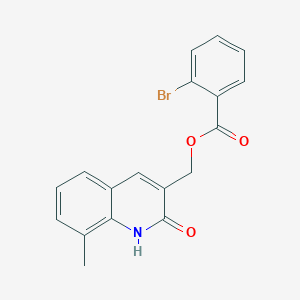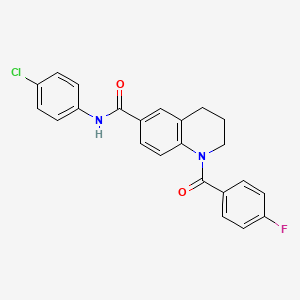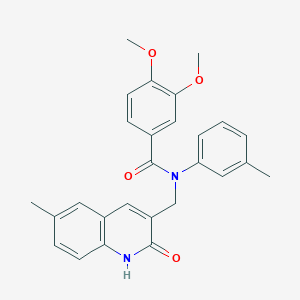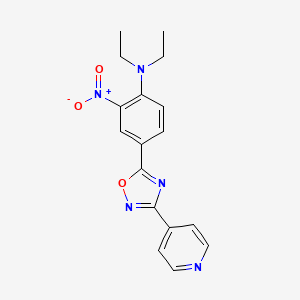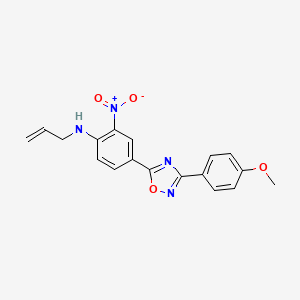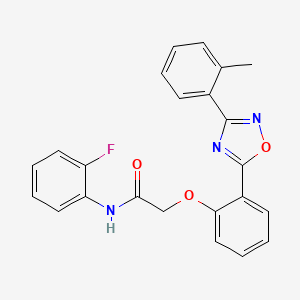
N-(2-fluorophenyl)-2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-fluorophenyl)-2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide, also known as FOA, is a synthetic compound that has been extensively studied for its potential use in scientific research. FOA is a type of small molecule inhibitor that has been shown to selectively target specific enzymes and pathways in cells.
Mecanismo De Acción
N-(2-fluorophenyl)-2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide works by selectively inhibiting the activity of specific enzymes and pathways in cells. Specifically, this compound has been shown to interact with the ATP-binding site of CK2, preventing the enzyme from phosphorylating its substrates. This leads to a decrease in the activity of CK2 and a subsequent decrease in the activity of downstream pathways that are involved in cell growth and survival. By inhibiting these pathways, this compound induces cell death in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in cells. In addition to inhibiting CK2 activity, this compound has been shown to induce autophagy, a process by which cells degrade and recycle their own components. This compound has also been shown to induce apoptosis, a form of programmed cell death, in cancer cells. These effects suggest that this compound may have potential as a therapeutic agent for the treatment of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(2-fluorophenyl)-2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide as a research tool is its specificity for CK2. By selectively targeting this enzyme, this compound can be used to study the role of CK2 in various cellular processes. Additionally, this compound has been shown to induce cell death in cancer cells while sparing normal cells, suggesting that it may have potential as a cancer therapy. However, one limitation of this compound is its relatively low potency compared to other CK2 inhibitors. This may limit its usefulness in certain types of experiments.
Direcciones Futuras
There are several potential future directions for research on N-(2-fluorophenyl)-2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide. One area of interest is the development of more potent CK2 inhibitors based on the structure of this compound. Additionally, this compound may be useful in studying the role of CK2 in other cellular processes beyond cancer cell growth and survival. Finally, this compound may have potential as a therapeutic agent for the treatment of other diseases beyond cancer, such as neurodegenerative diseases.
Métodos De Síntesis
The synthesis method for N-(2-fluorophenyl)-2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide involves several steps, including the preparation of starting materials, reaction with reagents, and purification. The starting materials for this compound synthesis include 2-fluoroaniline, 2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenol, and chloroacetyl chloride. These materials are reacted together in the presence of a base such as triethylamine to produce this compound. The resulting product is purified using techniques such as column chromatography or recrystallization to obtain a pure compound.
Aplicaciones Científicas De Investigación
N-(2-fluorophenyl)-2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been studied for its potential use in scientific research, particularly in the field of cancer research. This compound has been shown to inhibit the activity of certain enzymes and pathways that are involved in cancer cell growth and survival. Specifically, this compound has been shown to inhibit the activity of the protein kinase CK2, which is overexpressed in many types of cancer. By inhibiting CK2 activity, this compound has been shown to induce cell death in cancer cells while sparing normal cells.
Propiedades
IUPAC Name |
N-(2-fluorophenyl)-2-[2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN3O3/c1-15-8-2-3-9-16(15)22-26-23(30-27-22)17-10-4-7-13-20(17)29-14-21(28)25-19-12-6-5-11-18(19)24/h2-13H,14H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIJLVLOWZNPBHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=CC=CC=C3OCC(=O)NC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

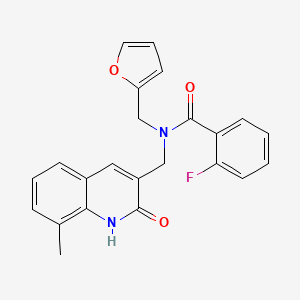
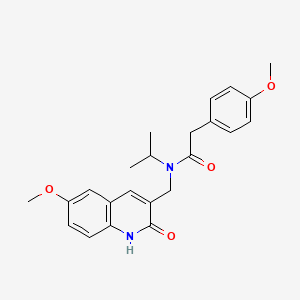
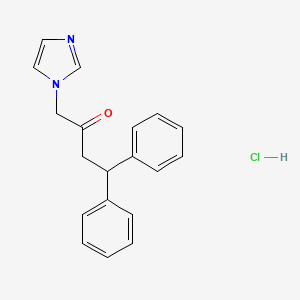
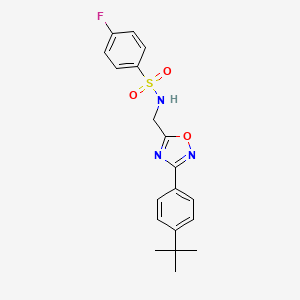
![ethyl 4-({N'-[(E)-[1-(3,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene]hydrazinecarbonyl}formamido)benzoate](/img/structure/B7696829.png)
